Wnt/beta-catenin agonist 1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Wnt/beta-catenin agonist 1 is a compound that activates the Wnt/beta-catenin signaling pathway. This pathway plays a crucial role in various physiological processes, including cell proliferation, differentiation, apoptosis, migration, and tissue homeostasis. The Wnt/beta-catenin signaling pathway is also involved in the development and progression of several diseases, including cancer .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Wnt/beta-catenin agonist 1 involves several steps. One common method includes the use of specific reagents and catalysts to facilitate the formation of the desired compound. For example, the compound can be synthesized using a combination of dimethyl sulfoxide, polyethylene glycol 300, and Tween 80 in water .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as high-performance liquid chromatography for purification .

化学反应分析

Types of Reactions: Wnt/beta-catenin agonist 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its activity.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed: The major products formed from these reactions include derivatives of this compound with enhanced biological activity and stability.

科学研究应用

Cancer Research

Wnt/β-catenin signaling is frequently dysregulated in cancer, making it a prime target for therapeutic intervention. Research has demonstrated that agonists like BML-284 can enhance β-catenin activity, which may influence tumor growth and metastasis.

-

Case Study: T-cell Immunity and Cancer

Wnt/β-catenin signaling has been shown to affect T-cell differentiation and memory formation. In studies involving transgenic mice, the enforced activation of this pathway resulted in enhanced CD8+ T-cell memory formation, suggesting a potential avenue for immunotherapy in cancer treatment . - Table: Effects of Wnt/β-Catenin Agonists on Cancer Cell Lines

| Cell Line | Treatment | Effect on Proliferation | Mechanism of Action |

|---|---|---|---|

| A549 (Lung Cancer) | BML-284 | Increased | Enhanced β-catenin nuclear translocation |

| HCT116 (Colon Cancer) | BML-284 | Increased | Upregulation of c-Myc and Cyclin D1 |

| MDA-MB-231 (Breast Cancer) | BML-284 | Increased | Activation of Wnt target genes |

Neurodegenerative Diseases

Recent studies indicate that activating the Wnt/β-catenin pathway can mitigate blood-brain barrier dysfunction associated with Alzheimer's disease. In a mouse model, activation of this pathway restored barrier integrity by counteracting amyloid-β-induced impairments .

- Case Study: Alzheimer's Disease

In APP/PS1 mice, early-stage blood-brain barrier dysfunction was linked to suppressed Wnt signaling. Treatment with Wnt agonists improved endothelial cell function and barrier repair, highlighting the therapeutic potential of targeting this pathway in neurodegenerative conditions .

Bone Health

The Wnt/β-catenin pathway is essential for bone formation and homeostasis. Research indicates that agonists can stimulate osteoblast differentiation and activity, which is crucial for treating osteoporosis and other bone-related disorders.

- Case Study: Osteoporosis

Studies have shown that Wnt agonists promote bone formation in animal models by enhancing osteoblast activity. This suggests their potential use in developing therapies for osteoporosis .

Wound Healing

The activation of the Wnt/β-catenin pathway has been implicated in promoting wound healing processes by enhancing cellular proliferation and migration at injury sites.

Challenges and Opportunities

While the applications of Wnt/β-catenin agonist 1 are promising, challenges remain in translating these findings into clinical practice. The complexity of the Wnt signaling network means that careful consideration must be given to potential side effects and the context-dependent nature of its activation.

- Future Directions

Continued research is necessary to elucidate the specific mechanisms by which Wnt agonists exert their effects across different tissues and disease states. Furthermore, clinical trials will be essential to evaluate the safety and efficacy of these compounds in human populations.

作用机制

Wnt/beta-catenin agonist 1 exerts its effects by binding to specific receptors on the cell surface, leading to the activation of the Wnt/beta-catenin signaling pathway. This activation results in the stabilization and accumulation of beta-catenin in the cytoplasm, which then translocates to the nucleus. In the nucleus, beta-catenin interacts with transcription factors to regulate the expression of target genes involved in cell proliferation, differentiation, and survival .

相似化合物的比较

Wnt/beta-catenin agonist 1 is unique in its ability to specifically activate the Wnt/beta-catenin signaling pathway. Similar compounds include other Wnt agonists such as Wnt 1, Wnt 2, Wnt 3A, and Wnt 7a/b. These compounds also activate the Wnt/beta-catenin pathway but may have different binding affinities and specificities .

List of Similar Compounds:- Wnt 1

- Wnt 2

- Wnt 3A

- Wnt 7a/b

This compound stands out due to its specific mechanism of action and potential therapeutic applications, making it a valuable compound for scientific research and medical advancements.

生物活性

Wnt/beta-catenin agonist 1 (Wnt Agonist 1) is a small molecule that activates the canonical Wnt signaling pathway, which plays a crucial role in various biological processes, including embryonic development, tissue homeostasis, and cellular regeneration. This article reviews the biological activity of Wnt Agonist 1, focusing on its mechanisms of action, effects on cellular processes, and implications for therapeutic applications.

Overview of Wnt/beta-catenin Signaling

The Wnt pathway is initiated when Wnt ligands bind to Frizzled receptors and co-receptors such as LRP5/6, leading to the stabilization and accumulation of beta-catenin in the cytoplasm. This accumulation allows beta-catenin to translocate into the nucleus, where it interacts with TCF/LEF transcription factors to activate target genes involved in cell proliferation and survival . The pathway's dysregulation is implicated in various diseases, including cancer.

Wnt Agonist 1 specifically enhances beta-catenin/TCF-dependent transcriptional activity without inhibiting GSK3β activity. This selective activation has been shown to promote cell survival and proliferation in various cellular contexts . The compound has been tested in multiple studies, demonstrating its potential to modulate apoptotic pathways and influence inflammatory responses.

Key Findings from Research Studies

- Cell Survival and Proliferation : In models of hemorrhagic shock, treatment with Wnt Agonist 1 significantly reduced apoptosis markers such as cleaved caspase-3 and increased levels of anti-apoptotic proteins like Bcl-2 .

- Regulation of Cyclin D1 : Wnt Agonist 1 treatment restored cyclin D1 levels in lung tissues following hemorrhagic shock, indicating its role in promoting cell cycle progression .

- In Cancer Models : In neuroblastoma cell lines, Wnt Agonist 1 enhanced cell viability by activating beta-catenin signaling pathways. This effect was particularly evident when combined with retinoic acid, suggesting a synergistic interaction that may improve therapeutic outcomes for MYCN-amplified neuroblastoma .

Case Studies

Case Study 1: Hemorrhagic Shock Model

In a preclinical study involving hemorrhagic shock in animal models, administration of Wnt Agonist 1 preserved Wnt/beta-catenin signaling and reduced apoptosis. The study reported a 46% reduction in cleaved caspase-3 levels compared to vehicle-treated controls, alongside a significant increase in Bcl-2 expression .

Case Study 2: Neuroblastoma Treatment

A study examined the effects of Wnt Agonist 1 on neuroblastoma cells. The results indicated that treatment led to increased viability and enhanced transcriptional activity of beta-catenin target genes. The combination therapy with retinoic acid showed promising results for improving patient outcomes by targeting the aggressive nature of MYCN-amplified tumors .

Data Tables

| Study | Model | Findings | Effects |

|---|---|---|---|

| Hemorrhagic Shock | Reduced cleaved caspase-3 by 46% | Increased Bcl-2 levels | |

| Neuroblastoma Cells | Enhanced cell viability | Synergistic effect with retinoic acid |

Implications for Therapeutic Applications

The activation of the Wnt/beta-catenin pathway by Wnt Agonist 1 presents potential therapeutic avenues for conditions characterized by impaired cell survival or excessive apoptosis. Its role in enhancing regenerative processes suggests applications in tissue repair following injury or ischemia. Furthermore, its effects on cancer cell viability indicate that it may serve as a valuable adjunct therapy in oncology.

属性

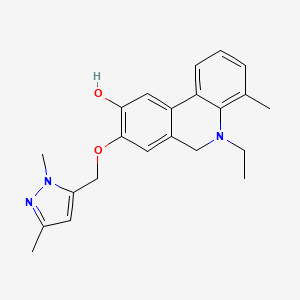

IUPAC Name |

8-[(2,5-dimethylpyrazol-3-yl)methoxy]-5-ethyl-4-methyl-6H-phenanthridin-9-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O2/c1-5-25-12-16-10-21(27-13-17-9-15(3)23-24(17)4)20(26)11-19(16)18-8-6-7-14(2)22(18)25/h6-11,26H,5,12-13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXSHAOWUACPIQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2=CC(=C(C=C2C3=CC=CC(=C31)C)O)OCC4=CC(=NN4C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。